(1Z)-1,2-diphenyl-1-propanone oxime
Description
(1Z)-1,2-Diphenyl-1-propanone oxime is a stereoisomerically defined oxime derivative characterized by a Z-configuration at the oxime (-NOH) group and two phenyl substituents at the 1- and 2-positions of the propanone backbone. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. Oximes, in general, are pivotal in constructing nitrogen-containing heterocycles via cyclization or rearrangement reactions under catalytic conditions . The Z-configuration of this compound likely influences its tautomeric equilibrium and reactivity, distinguishing it from E-isomers or other oximes with bulkier or electron-deficient substituents.
Properties
CAS No. |
6941-83-9 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(NZ)-N-(1,2-diphenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(16-17)14-10-6-3-7-11-14/h2-12,17H,1H3/b16-15- |
InChI Key |
YTKPYWFDRHHTTK-NXVVXOECSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1Z)-1,2-diphenyl-1-propanone oxime typically involves the condensation of 1,2-diphenyl-1-propanone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a convenient method for synthesizing oximes.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1,2-diphenyl-1-propanone oxime undergoes various chemical reactions, including:
Hydrolysis: Heating in the presence of inorganic acids decomposes the oxime into the corresponding ketone and hydroxylamine.
Reduction: Reduction by sodium metal, sodium amalgam, hydrogenation, or hydride reagents produces amines.
Substitution: Oximes can be converted to amide derivatives by treatment with various acids.
Common Reagents and Conditions
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.
Reduction: Sodium metal, sodium amalgam, hydrogen gas, or hydride reagents like lithium aluminum hydride.
Substitution: Various acids, including acetic acid or sulfuric acid.
Major Products
Hydrolysis: 1,2-diphenyl-1-propanone and hydroxylamine.
Reduction: Primary and secondary amines.
Substitution: Corresponding amide derivatives.
Scientific Research Applications
(1Z)-1,2-diphenyl-1-propanone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical transformations.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (1Z)-1,2-diphenyl-1-propanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions and participate in redox reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, such as hydrolysis and reduction, which can influence its biological activity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of oximes are heavily influenced by substituent electronic and steric profiles. Below is a comparative analysis of (1Z)-1,2-diphenyl-1-propanone oxime with structurally related oximes:
Key Observations :
- Electron-withdrawing substituents (e.g., ethoxycarbonyl or fluorine) in analogs enhance electrophilicity at the oxime oxygen, facilitating nucleophilic attacks or cyclizations .
Reactivity and Catalytic Pathways
Catalytic systems profoundly influence reaction pathways. Comparative data for skeletal rearrangements are summarized below:
Mechanistic Insights :
- Au-pyridine systems promote oxazine formation via cooperative activation, leveraging the base cocatalyst to switch pathways .
- Cu catalysts favor C–O cleavage, underscoring metal-specific reactivity. The diphenyl groups in the target compound may stabilize transition states in Au-catalyzed pathways due to π-orbital interactions .
Physical and Spectroscopic Properties
While direct data for this compound is scarce, comparisons can be drawn from crystallographic studies of related oximes:
- (Z)-1-(2,4-Difluorophenyl) oxime exhibits a planar oxime moiety with intermolecular N–H···N hydrogen bonds, enhancing crystal packing stability .
- Diphenyl-substituted oximes likely display higher melting points and lower solubility in polar solvents compared to fluorinated analogs due to increased hydrophobicity.
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